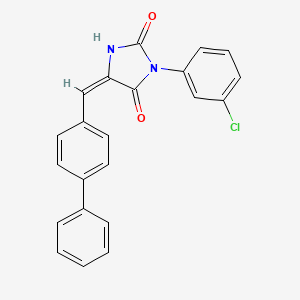![molecular formula C18H15N3O6 B5915332 4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as NBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBD is a fluorescent dye that can be used to label proteins, peptides, and other biological molecules.
作用機序
The mechanism of action of NBD is based on its fluorescent properties. NBD absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of NBD changes when it binds to a molecule, allowing researchers to detect the binding event.
Biochemical and Physiological Effects
NBD is a non-toxic dye that does not affect the biochemical or physiological properties of the molecule it labels. The fluorescence of NBD does not interfere with the function of the labeled protein or peptide.
実験室実験の利点と制限
One of the main advantages of NBD is its high sensitivity and specificity. NBD can detect binding events at low concentrations and with high selectivity. NBD is also easy to use and can be applied to a wide range of biological molecules.
One limitation of NBD is its sensitivity to pH and temperature. NBD fluorescence can be affected by changes in pH or temperature, which can lead to false positives or negatives. NBD is also limited to labeling molecules that have a specific site for attachment.
将来の方向性
There are several future directions for NBD research. One direction is the development of new labeling techniques that improve the sensitivity and specificity of NBD. Another direction is the use of NBD in live animal imaging to study the behavior of labeled molecules in vivo. Finally, the development of new NBD derivatives with different fluorescent properties could expand the range of biological molecules that can be labeled with NBD.
Conclusion
In conclusion, NBD is a versatile fluorescent dye that has many applications in scientific research. Its high sensitivity and specificity make it a valuable tool for studying the behavior of biological molecules. NBD has the potential to be used in a wide range of future research directions, making it an exciting area of study for researchers in cell biology and biochemistry.
合成法
The synthesis method of NBD involves the reaction of 4-aminobenzoic acid with acetic anhydride and 4-nitrophenylacrylic acid. The reaction produces NBD as a yellow solid with a melting point of 237-239°C. The purity of NBD can be increased by recrystallization from ethanol.
科学的研究の応用
NBD has a wide range of applications in scientific research. One of the most significant applications is the labeling of proteins and peptides. NBD can be attached to a protein or peptide, and its fluorescence can be used to track the movement and activity of the molecule in live cells. This technique is widely used in cell biology and biochemistry research.
NBD can also be used to study the interaction between proteins and other molecules. The fluorescence of NBD changes when it binds to a molecule, allowing researchers to study the binding kinetics and affinity of the interaction.
特性
IUPAC Name |
4-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-11(22)19-16(10-12-2-8-15(9-3-12)21(26)27)17(23)20-14-6-4-13(5-7-14)18(24)25/h2-10H,1H3,(H,19,22)(H,20,23)(H,24,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMIOIRDKZMAE-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)

![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915285.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![3-[4-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915303.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)